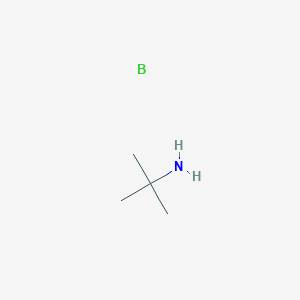

tert-Butylamine borane

Beschreibung

Eigenschaften

InChI |

InChI=1S/C4H11N.B/c1-4(2,3)5;/h5H2,1-3H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYPHUYXKVVURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7337-45-3 | |

| Record name | tert-butylamine--borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

tert-Butylamine borane can be synthesized through the reaction of tert-butylammonium chloride and sodium borohydride. The reaction proceeds as follows :

t-BuNH3Cl+NaBH4→t-BuNH2BH3+H2+NaCl

In the laboratory, this compound can also be prepared by hydrogenolysis of 2,2-dimethylethylenimine or using tert-butylphthalimide . These methods involve specific reaction conditions and reagents to ensure the successful formation of the desired product.

Analyse Chemischer Reaktionen

Reduction Reactions

TBAB acts as a selective reducing agent for organic transformations:

- Aldehydes and Ketones : Reduces aldehydes to primary alcohols and ketones to secondary alcohols at room temperature .

- Oximes and Imines : Converts oximes to hydroxylamines and imines to secondary amines under controlled conditions .

- Steroidal Ketones : Enables stereoselective reduction of steroidal ketones, critical in pharmaceutical synthesis .

Dehydrogenation and Hydrogen Storage

TBAB releases hydrogen via thermal or catalytic pathways, with applications in energy storage:

Thermal Decomposition

Heating TBAB above 90°C initiates decomposition:Solid-state NMR studies reveal competing pathways:

- Hydrogen Release : Dominates at 95°C, yielding aminoborane (NH₂BH₂) intermediates .

- Isobutane Evolution : Occurs via C–N bond cleavage, leaving unsubstituted aminoborane .

Catalytic Dehydrogenation

| Catalyst | Temperature (°C) | H₂ Released (equiv) | Key Products |

|---|---|---|---|

| [BMIM][OAc] (IL) | 105 | 1.95 | Cyclic diborazane |

| Ca silylamides | 60 | 1.2 | Triborazine, polyborazylene |

| Ni-Zr-B-O | 55 | 2.94 (98% yield) | H₂, NH₃ |

Ionic liquids (e.g., [BMIM][OAc]) enhance reaction rates, while calcium catalysts facilitate cyclic diborazane formation . Ni-Zr-B-O achieves near-quantitative H₂ yields via hydrolysis .

Hydrolysis for Hydrogen Production

Hydrolysis of TBAB with Ni-Zr-B-O catalysts produces hydrogen efficiently:Kinetic Parameters :

Solid-State Reaction Pathways

Under isothermal conditions, TBAB decomposition follows:

Wissenschaftliche Forschungsanwendungen

tert-Butylamine borane has a wide range of scientific research applications, including :

Chemistry: It is used as a mild reducing agent in organic synthesis, particularly for the selective reduction of functional groups. It also plays a role in the synthesis of nanoparticles, such as palladium and gold nanoparticles.

Biology: In biological research, this compound is used in the preparation of various biomolecules and as a reducing agent in biochemical assays.

Medicine: While not directly used as a drug, its role in the synthesis of complex organic molecules makes it valuable in medicinal chemistry for the development of pharmaceuticals.

Industry: It is employed in the production of fine chemicals and in the restoration of artwork due to its reducing properties.

Wirkmechanismus

The mechanism by which tert-butylamine borane exerts its effects involves the donation of hydride ions (H⁻) from the borane moiety to the substrate. This hydride transfer is facilitated by the presence of the amine group, which stabilizes the borane complex and enhances its reactivity . The molecular targets and pathways involved in these reactions depend on the specific substrate being reduced or hydroborated.

Vergleich Mit ähnlichen Verbindungen

tert-Butylamine borane can be compared with other amine borane complexes, such as :

Ammonia borane (NH₃BH₃): Known for its high hydrogen storage capacity, ammonia borane is used in hydrogen storage applications.

Trimethylamine borane ((CH₃)₃N→BH₃): This compound is similar in structure but has different reactivity and applications.

Isopropylamine borane ((CH₃)₂CH−NH₂→BH₃): Another amine borane complex with distinct properties and uses.

What sets this compound apart is its selective reducing ability and its stability under various reaction conditions, making it a versatile reagent in organic synthesis.

Biologische Aktivität

tert-Butylamine borane (TBAB) is a compound that has garnered interest in various fields due to its unique biological activities and potential applications. This article reviews the biological activity of TBAB, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is a complex formed between tert-butylamine and borane. It is characterized by its mild reducing properties, making it useful in organic synthesis, particularly in the stereoselective reduction of ketones and other functional groups . The compound can be synthesized through the reaction of tert-butylamine with borane, typically in a controlled environment to prevent decomposition.

1. Antineoplastic Activity

Research has indicated that amine-boranes, including TBAB, exhibit significant antineoplastic (anti-cancer) properties. These compounds have been shown to inhibit DNA synthesis, primarily by interfering with purine biosynthesis pathways. Specifically, they inhibit enzymes such as PRPP amidotransferase and IMP dehydrogenase, which are crucial for nucleotide synthesis .

Table 1: Anticancer Activity of Amine-Boranes

2. Hypolipidemic Effects

TBAB has also been studied for its hypolipidemic properties. In animal models, it has demonstrated the ability to lower low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol levels. This effect is believed to occur through the enhancement of lipid excretion and inhibition of key lipid synthesis enzymes .

3. Anti-inflammatory Properties

Certain derivatives of amine-boranes have shown anti-inflammatory effects. For instance, studies suggest that TBAB may act as an analgesic agent, providing relief from pain associated with inflammatory conditions .

The biological activity of TBAB can be attributed to several mechanisms:

- Enzyme Inhibition : TBAB inhibits critical enzymes involved in DNA synthesis and lipid metabolism.

- Cellular Uptake : The compound's structure allows for effective cellular uptake, enhancing its bioavailability and efficacy.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that TBAB may influence ROS levels within cells, contributing to its cytotoxic effects against cancer cells .

Case Study 1: Anticancer Efficacy

In a study published in PubMed, researchers evaluated the anticancer efficacy of various amine-boranes, including TBAB, on murine tumor models. The results indicated a significant reduction in tumor size and improved survival rates among treated subjects compared to controls .

Case Study 2: Lipid Profile Improvement

Another study focused on the hypolipidemic effects of TBAB in rats. The administration of TBAB resulted in a marked decrease in LDL cholesterol levels and an increase in HDL cholesterol after four weeks of treatment, suggesting its potential as a therapeutic agent for managing dyslipidemia .

Safety and Toxicology

While TBAB exhibits promising biological activities, it is essential to consider its safety profile. The compound is known to be toxic if ingested and can cause skin irritation upon contact. Proper handling and storage conditions must be adhered to minimize risks associated with exposure .

Q & A

Q. What are the fundamental roles of tert-butylamine borane in selective carbonyl reductions, and how can researchers optimize reaction conditions for specific substrates?

this compound (TBAB) is a mild, selective reducing agent for aldehydes over ketones, enabling precise control in multi-functional molecule synthesis. To optimize conditions:

- Solvent selection : Use methanol or ethanol for solubility and stability (reduces side reactions) .

- Temperature : Reactions often proceed efficiently at room temperature, but lower temperatures (e.g., 4°C) enhance selectivity for sensitive substrates like enones .

- Stoichiometry : A 1:1 molar ratio of TBAB to substrate minimizes over-reduction, as demonstrated in reductive aminations of iminium ions .

Q. How can researchers safely handle this compound in laboratory settings?

TBAB is toxic (H301, H311) and corrosive. Key safety protocols include:

- Personal protective equipment (PPE) : Gloves, goggles, and respirators (type P2) to prevent inhalation/contact .

- Storage : Cool, dry environments in sealed glass containers; avoid acids/oxidizers to prevent decomposition .

- Waste disposal : Neutralize residues with aqueous HCl before disposal to mitigate environmental hazards (Aquatic Chronic Hazard Class 2) .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in hydroboration reactions be reconciled?

shows incomplete substrate conversion with TBAB in hydroboration/oxidation of β-pinene, contrasting with high efficiency of THF-BH₃. To resolve this:

- Catalytic systems : Test TBAB with Lewis acid co-catalysts (e.g., TiCl₄) to enhance reactivity, as seen in ketone reductions .

- Residence time : Increase reaction time or temperature for sluggish substrates, noting TBAB’s thermal stability up to 100°C .

- Solvent polarity : Replace non-polar solvents (e.g., tetralin) with polar aprotic solvents (e.g., DMF) to improve borane activation .

Q. What mechanistic insights explain this compound’s selectivity in reductive ring-closure reactions?

TBAB’s selectivity in synthesizing benzazepine intermediates (Scheme 26, ) arises from:

- Steric effects : The bulky tert-butyl group directs reduction to less hindered carbonyl sites.

- Lewis acid-base interactions : The BH₃ moiety stabilizes transition states via coordination with electron-rich groups (e.g., amines).

- Methodological validation : Use NMR kinetics or DFT calculations to map reduction pathways and identify rate-limiting steps .

Q. How can researchers optimize this compound for stabilizing oxidized cellulose in heritage conservation?

In paper conservation, TBAB reduces carbonyl groups in degraded cellulose. To balance efficacy and safety:

- Concentration gradient testing : Treat samples with 0.1–1.0% TBAB in tetralin/oleylamine, followed by accelerated aging (70°C, 65% RH) .

- Residue analysis : Use FTIR to monitor carbonyl reduction (C=O → C-OH) and GC-MS to detect residual borane species .

- Rinsing protocols : Post-treatment rinsing with hexane/ethanol minimizes reagent residues without compromising mechanical strength (TAPPI T 509 testing) .

Q. What strategies improve this compound’s performance in synthesizing monodisperse metal nanoparticles?

TBAB’s mild reducing power enables controlled nucleation in Au/Pd nanoparticle synthesis:

- Precursor-reductant ratio : A 1:1 molar ratio of HAuCl₄ to TBAB yields uniform 5–10 nm Au NPs ().

- Capping agents : Combine TBAB with oleylamine to stabilize NPs and prevent aggregation .

- Temperature control : Reactions at 4°C slow reduction kinetics, enhancing size uniformity .

Methodological and Analytical Considerations

Q. How can researchers detect and quantify residual this compound in treated materials?

- Chromatography : HPLC with UV detection (λ = 254 nm) or LC-MS for borane species identification .

- Spectroscopy : FTIR peaks at 2500 cm⁻¹ (B-H stretching) confirm residual TBAB; XRF detects boron in paper artifacts .

- Titration : Iodometric titration quantifies unreacted borane via iodine liberation .

Q. What experimental designs address this compound’s incompatibility with acidic substrates?

- Pre-neutralization : Treat acidic substrates (e.g., carboxylic acids) with mild bases (NaHCO₃) before TBAB addition .

- Protecting groups : Use silyl ethers or acetals to shield acidic protons during reduction .

Data Contradiction and Validation

Q. Why does this compound underperform in some hydroboration reactions compared to BH₃-THF?

- Borane availability : TBAB’s amine coordination reduces BH₃ reactivity. Solutions include:

- In situ liberation : Add protic solvents (MeOH) to displace the amine and release free BH₃ .

- Co-reductants : Pair TBAB with Ti(OiPr)₄ to enhance borane activation .

Q. How do aging conditions affect the stability of this compound-treated cellulose?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.